(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol
Overview
Description
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-methyladenosine is a 5’-O-(4,4'-Dimethoxytriphenylmethy) substitued derivative of the 2’-deoxy N-methyl analogue of Adenosine. It is used in the preparation of oligonucleotides containing N6-methyladenine residues in the GATC site.
Scientific Research Applications
Synthesis and Analytical Applications
Synthesis of Fluorescent-Labeled ATP Analog : A study by Emmrich et al. (2010) discusses the synthesis of a chemically and metabolically stable analog of ATP, substituted with a fluorescent methylanthranoyl residue. This compound is used to study the binding site and function of adenylyl cyclases.
Quantification in Pharmacokinetics : Jia et al. (2016) developed a sensitive and specific liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for quantifying IMM-H007 and its metabolites in hamster blood, highlighting its potential in pharmacokinetic studies.
Chemical Synthesis and Modification
Synthesis of Zn2+ Complexes : Research by Niittymäki et al. (2013) involved synthesizing and modifying compounds for studying their ability to cleave RNA selectively.
New Compounds from Rhododendron mariae : A study by Guo et al. (2014) isolated and elucidated the structures of new compounds, which exhibited significant effects on nitric oxide production.
Asymmetric Synthesis of Polyketide Spiroketals : The study by Meilert et al. (2004) involved the synthesis of compounds with potential applications in cancer cell growth inhibition.
Application in Material Science and Engineering
Ultrasound-mediated Synthesis : Shabalala et al. (2020) reported an efficient method for synthesizing derivatives under ultrasound irradiation, showcasing a green protocol with rapid synthesis and excellent yields.
Corrosion Inhibition in Petroleum Industry : Research by Singh et al. (2020) explored the synthesis of compounds for mitigating steel corrosion in the petroleum industry.
Other Applications
Synthesis of Heterocyclic Derivatives : The study by Bacchi et al. (2005) focused on the synthesis of various derivatives under specific conditions, showcasing the versatility of these compounds in chemical synthesis.
Building Blocks for Prostanoids : Research by Valiullina et al. (2019) involved the synthesis of enantiomerically pure compounds as potential inhibitors of HIV.
properties
IUPAC Name |
(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZZBPBWGABLJR-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447501 | |
Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol | |
CAS RN |
98056-69-0 | |
Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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